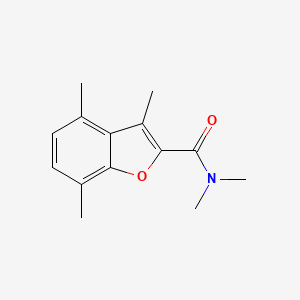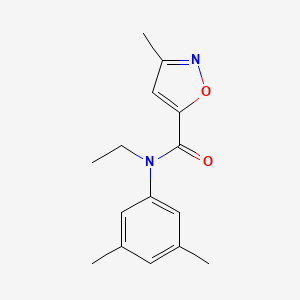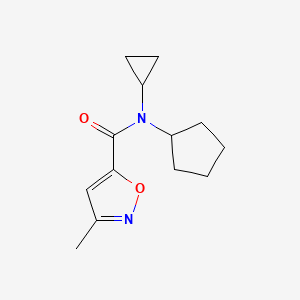![molecular formula C11H12N4OS B7547767 N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)
N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide, also known as MTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a white to off-white powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of S-adenosylmethionine-dependent methyltransferases, which are involved in DNA methylation and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest.
In addition to its anticancer properties, this compound has also been shown to have antioxidant and anti-inflammatory properties. It has been found to reduce oxidative stress and inflammation in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide in lab experiments is its broad spectrum of activity against fungi, bacteria, and cancer cells. This makes it a potentially useful compound for the development of new drugs.
However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, this compound can be expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the study of this compound's potential applications in the field of material science, such as its use as a corrosion inhibitor or photochromic material.
Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This could involve the use of advanced techniques such as X-ray crystallography and molecular dynamics simulations.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its broad spectrum of activity against fungi, bacteria, and cancer cells makes it a potentially useful compound for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with 4-bromoacetanilide. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is then purified by recrystallization to obtain this compound.
Aplicaciones Científicas De Investigación
N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit antifungal, antibacterial, and anticancer properties. It has been found to be effective against various strains of fungi and bacteria, including Candida albicans and Staphylococcus aureus. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its medicinal properties, this compound has also been studied for its potential applications in the field of material science. It has been found to be an effective corrosion inhibitor for metals such as steel and aluminum. This compound has also been studied for its potential use as a photochromic material, which can change color when exposed to light.
Propiedades
IUPAC Name |
N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-8(16)13-9-3-5-10(6-4-9)17-11-14-12-7-15(11)2/h3-7H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQCVNDUQGBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Cyclopropyl-3-[(2-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7547706.png)

![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)
![2-bromo-4-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7547737.png)

![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![1-[2-(Diethylamino)ethyl]-3-(2-phenylethyl)urea](/img/structure/B7547753.png)


![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)